2-Methyl-octahydrocyclopenta[c]pyrrol-4-one
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Overview
Description
2-Methyl-octahydrocyclopenta[c]pyrrol-4-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a cyclopentanone derivative with an amine, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Methyl-octahydrocyclopenta[c]pyrrol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine: A related compound with an amine group instead of a ketone.
Octahydrocyclopenta[c]pyrrol-4-ol: A similar compound with a hydroxyl group.
Comparison: 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its ketone functionality, which imparts different reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3 |
InChI Key |
BRYHFQMDNZZHSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(=O)C2C1 |
Origin of Product |
United States |
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